molecular formula C12H9NO2 B113434 Indophenol CAS No. 500-85-6

Indophenol

Cat. No.: B113434
CAS No.: 500-85-6
M. Wt: 199.2 g/mol
InChI Key: RSAZYXZUJROYKR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Indophenol is an organic compound with the formula OC6H4NC6H4OH . It is a deep blue dye that is the product of the Berthelot’s reaction, a common test for ammonia . The this compound group, with various substituents in place of OH and various ring substitutions, is found in many dyes used in hair coloring and textiles . The primary targets of this compound are the enzymes involved in the Berthelot reaction, which is used to determine the presence of ammonia .

Mode of Action

The mode of action of this compound involves its interaction with ammonia in the Berthelot reaction . In this reaction, a sample suspected of containing ammonia is treated with sodium hypochlorite and phenol . The formation of this compound is used to determine the presence of ammonia . This interaction results in the formation of the deep blue dye, which is indicative of the presence of ammonia .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Berthelot reaction . This reaction involves the conversion of ammonia into this compound, a deep blue dye . The downstream effects of this reaction include the visual indication of the presence of ammonia, which can be quantified by spectrophotometry .

Pharmacokinetics

It is known that this compound exhibits significant nonlinear pharmacokinetics, which have been attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

Result of Action

The result of this compound’s action is the formation of a deep blue dye in the presence of ammonia . This is used as a visual indicator of the presence of ammonia, and the intensity of the color can be used to quantify the amount of ammonia present . This has applications in various fields, including environmental monitoring and medical diagnostics .

Action Environment

The action of this compound is influenced by various environmental factors. For example, the pH of the solution can affect the Berthelot reaction and therefore the formation of this compound . Additionally, the presence of interferants (e.g., cations and sacrificial reagents) can lead to the over or underestimation of ammonia quantification . Therefore, the selection of the appropriate ammonia quantification method, which meets the sample solution condition, along with the proper analytical procedures, is of great importance .

Biochemical Analysis

Biochemical Properties

Indophenol interacts with ascorbic acid, a form of Vitamin C, in a reduction reaction . This interaction forms the basis of the 2,6-dichlorothis compound titrimetric method, an official method for Vitamin C determination in juices .

Cellular Effects

The effects of this compound on cellular processes are primarily observed through its interactions with ascorbic acid. Ascorbic acid is essential for various cellular functions, including collagen synthesis, wound healing, and the functioning of the immune system .

Molecular Mechanism

This compound acts as an indicator dye in the 2,6-dichlorothis compound titrimetric method. Ascorbic acid reduces the indicator dye to a colorless solution. At the endpoint of titrating an ascorbic acid-containing sample with dye, excess unreduced dye is a rose-pink color in the acid solution .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are observed through its use in the titration method for Vitamin C determination. The stability and degradation of this compound in these settings would be dependent on factors such as storage conditions and exposure to light and heat .

Metabolic Pathways

This compound is involved in the metabolic pathway of ascorbic acid determination. It interacts with ascorbic acid in a reduction reaction during the titration process .

Transport and Distribution

In the context of the titration method, this compound is distributed in the solution containing the ascorbic acid-containing sample .

Subcellular Localization

In the context of the titration method, this compound is present in the solution and interacts with ascorbic acid .

Chemical Reactions Analysis

Types of Reactions

Indophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deep blue color and its ability to act as a redox indicator. Its versatility in various applications, from hair dyes to fuel cells, sets it apart from other similar compounds .

Properties

IUPAC Name

4-(4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-11-5-1-9(2-6-11)13-10-3-7-12(15)8-4-10/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAZYXZUJROYKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C=CC1=NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2075425
Record name 2,5-Cyclohexadien-1-one, 4-[(4-hydroxyphenyl)imino]-
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Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500-85-6
Record name Phenolindophenol
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URL https://commonchemistry.cas.org/detail?cas_rn=500-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Indophenol
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Record name 2,5-Cyclohexadien-1-one, 4-[(4-hydroxyphenyl)imino]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-hydroxyphenyl)-p-benzoquinone monoimine
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Record name Indophenol
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Synthesis routes and methods I

Procedure details

To prepare the starting material N,N-Dimethylindo-aniline (Phenol Blue III)--A solution of 0.075 mole of phenol, 4 g (0.1 mole) of sodium hydroxide, and 8 g (0.06 mole) of sodium acetate in 250 c.c of water was stirred mechanically in a salt-ice bath in such a way as to maintain a temperature of 0° to 5° during the reaction. Two dropping funnels were put in place, one containing 100 cc (0.1 mole) of 5% sodium hypochlorite, the other a solution of 0.05 mole of p-aminodimethylaniline hydrochloride in 100 cc of water. The two solutions were then added simultaneously in the course of forty-five to sixty minutes. The solution became blue after the addition of a few drops of the reagents and the dye soon began to separate. Stirring was then continued for fifteen minutes after completion of the addition and the product was then collected and washed several times with water; the dark blue filtrate, probably containing phenol-indophenol formed by alkaline hydrolysis of the product was discarded. The crude dye was crystallized from ethyl acetate, giving fine, intense violet needles, m.p. 161° [as reported by Gnelm and Bots J. Prakt. Chem., 69:162 (1904)] Yield 7.2 g (63%). This is generally the method of Gnelm and Bots, Supra [see also Heller Ann 392:16 (1912) and Cohen and Phillips, Suppl. No. 74 U.S. Pub. Health Reports 1929].
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Synthesis routes and methods II

Procedure details

0.01 mole (1.09 g) of para-amino-phenol and 0.01 mole (1.68 g) of 2-methyl-5-amino-6-nitro phenol are dissolved in 15 cc of ammonia (22° Be) to which have been added 15 cc of water. To this resulting solution maintained at a temperature of about 0° C., there is added, with agitation, 0.02 mole (4.6 g) of ammonium persulfate in 20 cc of water. The agitation is maintained for 30 minutes, after which the indophenol which has precipitated in the form of its ammonium salt is filtered. The thus recovered crude product is treated with water to which has been added acetic acid to obtain the indophenol in its free form. After filtering the indophenol, washing it with water and drying it under a vacuum, there is obtained a product which melts with decomposition above 260° C.
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1.09 g
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1.68 g
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15 mL
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ammonium persulfate
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4.6 g
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20 mL
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15 mL
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Synthesis routes and methods III

Procedure details

To a warm ethanol solution containing 5.8 g. (0.01 mol) of the dibromopyrazolone (Compound 2-A) are added 2.4 g. (0.011 mol) of 4-amino-2,6-dichlorophenol hydrochloride. After this has dissolved, 3.3 g. of triethylamine are added. The solution, which quickly becomes magenta, is stirred for 15 minutes and cooled in an ice-acetone bath. The solid recovered is the dye IV with traces of impurity; m.p. 215°-217° C. (dec.). ##SPC4##
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Synthesis routes and methods IV

Procedure details

A first solution is prepared by dissolving 0.02 mole (2.18 g) of paraaminophenol in 200 cm3 of a 0.1 N NaOH solution. A second solution is prepared by dissolving 0.01 mole (1.37 g) of 2,6-dimethyl-3-amino phenol also in 100 cm3 of 0.1 N NaOH solution. The two solutions are mixed and air is bubbles for 2 hours in the resulting mixture at ambient temperature. The pH of the reaction mass in then brought to 5 by addition of an aqueous hydrochloric acid solution. The reaction mass is then filtered off to produce 2.12 g of said indophenol which, after recrystallization in a dimethylformamide-water mixture, melts at 248°C.
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Synthesis routes and methods V

Procedure details

0.01 mole (1.09 g) of paraaminophenol is dissolved in 100 cm3 of a 0.1 N NaOH solution. A second solution of 0.01 mole (1.23 g) of 5-amino-2-methyl phenol in 100 cm3 of a 0.1N NaOH solution is also prepared. The two solutions are then mixed and air is bubbled in the resulting mixture for about 5 hours at ambient temperature. The reaction medium is then acidified with sufficient HCl to pH 5 to produce 1.2 g of said indophenol which is then filtered off and which, after recrystallization from a dimethylformamide-water mixture, melts at 215°.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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